TAK-676 free
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Overview
Description
TAK-676 is a novel synthetic stimulator of interferon genes (STING) agonist. It is designed for intravenous administration and is a highly potent modulator of the innate immune system. TAK-676 is currently under investigation for its potential in treating cancer patients with locally advanced or metastatic solid tumors .
Preparation Methods
The synthesis of TAK-676 involves a series of chemical reactions designed to optimize its drug-like properties. Detailed methods for the synthesis and purification of TAK-676 can be found within the supplementary materials of related research articles . Industrial production methods are still under development as TAK-676 is currently in the clinical trial phase.
Chemical Reactions Analysis
TAK-676 undergoes various chemical reactions, primarily focusing on its interaction with the STING pathway. The compound is designed to trigger the activation of the STING signaling pathway and the production of type I interferons . Common reagents and conditions used in these reactions include cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) and other proinflammatory cytokines . The major products formed from these reactions are type I interferons and other immune-stimulating molecules .
Scientific Research Applications
TAK-676 has shown significant potential in preclinical studies for its ability to modulate both the innate and adaptive immune systems. It promotes the activation of dendritic cells, natural killer cells, and T cells . In syngeneic murine tumor models, TAK-676 induces dose-dependent cytokine responses and increases the activation and proliferation of immune cells within the tumor microenvironment . Clinical trials are ongoing to investigate its efficacy in combination with other therapies, such as pembrolizumab, in treating various types of cancer .
Mechanism of Action
TAK-676 is a systemic STING agonist that leads to the production of type I interferons and proinflammatory cytokines . These cytokines activate dendritic cells, macrophages, and natural killer cells, which subsequently mobilize adaptive immune cells against tumor cells . The compound’s mechanism of action involves the activation of the STING pathway, leading to the production of interferons and other immune-stimulating molecules .
Comparison with Similar Compounds
TAK-676 is unique in its design for systemic intravenous delivery, which allows for reduced serum degradation and enhanced permeability to tumor sites and lymphatics . Similar compounds include other STING agonists that are typically administered intratumorally.
Properties
Molecular Formula |
C21H22F2N8O10P2S2 |
---|---|
Molecular Weight |
710.5 g/mol |
IUPAC Name |
7-[(1R,6R,8R,9R,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9-fluoro-12,18-dihydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H22F2N8O10P2S2/c22-7-1-30(17-10(7)19(33)28-5-26-17)21-15-13(32)8(38-21)2-36-42(34,44)40-14-9(3-37-43(35,45)41-15)39-20(11(14)23)31-6-29-12-16(24)25-4-27-18(12)31/h1,4-6,8-9,11,13-15,20-21,32H,2-3H2,(H,34,44)(H,35,45)(H2,24,25,27)(H,26,28,33)/t8-,9-,11-,13-,14-,15-,20-,21-,42?,43?/m1/s1 |
InChI Key |
SIIGKCBSQKWSLM-MRPAKQHUSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)O)S)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)O)S)O |
Origin of Product |
United States |
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